molecular formula C11H11NO2 B12899352 1-(3-Ethylbenzo[c]isoxazol-6-yl)ethanone CAS No. 57778-45-7

1-(3-Ethylbenzo[c]isoxazol-6-yl)ethanone

Cat. No.: B12899352
CAS No.: 57778-45-7
M. Wt: 189.21 g/mol
InChI Key: OGUZRCDXKSMGMQ-UHFFFAOYSA-N
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Description

1-(3-Ethylbenzo[c]isoxazol-6-yl)ethanone (CAS 57778-45-7) is a high-purity organic compound with the molecular formula C11H11NO2 and a molecular weight of 189.21 . It serves as a key chemical intermediate in medicinal chemistry and pharmaceutical research, particularly in the synthesis of novel bioactive molecules. The 3-ethylbenzo[d]isoxazole scaffold is recognized as a privileged structure in drug discovery . Recent research has demonstrated that derivatives based on this core structure exhibit significant potential as potent BRD4 inhibitors . BRD4 is a key regulator of gene transcription and a validated therapeutic target for various cancers, including acute myeloid leukemia (AML) . Compounds featuring this scaffold have shown remarkable anti-proliferative activity against cancer cell lines, functioning through the inhibition of oncogene expression and induction of apoptosis . As such, this compound provides a valuable building block for researchers developing and exploring new targeted cancer therapies. It is also related to other benzisoxazole compounds studied for diverse biological activities, including α-glucosidase inhibition . This product is intended for research applications in a controlled laboratory environment only. It is not for diagnostic, therapeutic, or any other human use.

Properties

CAS No.

57778-45-7

Molecular Formula

C11H11NO2

Molecular Weight

189.21 g/mol

IUPAC Name

1-(3-ethyl-2,1-benzoxazol-6-yl)ethanone

InChI

InChI=1S/C11H11NO2/c1-3-11-9-5-4-8(7(2)13)6-10(9)12-14-11/h4-6H,3H2,1-2H3

InChI Key

OGUZRCDXKSMGMQ-UHFFFAOYSA-N

Canonical SMILES

CCC1=C2C=CC(=CC2=NO1)C(=O)C

Origin of Product

United States

Preparation Methods

Starting Materials and Key Intermediates

  • Ethyl-substituted benzo[c]isoxazole cores are often synthesized from substituted β-diketones or β-ketoesters.
  • Hydroxylamine or hydroxylamine hydrochloride is used to form the isoxazole ring by reacting with β-dicarbonyl precursors.
  • The ethanone group is introduced either by direct acylation or by conversion of ester intermediates to ketones.

Representative Synthetic Route

A representative synthetic route, adapted from related benzo[c]isoxazole syntheses, involves the following steps:

  • Synthesis of Ethyl-Substituted β-Dicarbonyl Compound
    Preparation of a β-diketone or β-ketoester bearing an ethyl substituent at the 3-position of the aromatic ring.

  • Cyclization with Hydroxylamine
    The β-dicarbonyl compound is reacted with hydroxylamine hydrochloride in ethanol or aqueous ethanol under controlled temperature (e.g., 60 °C) to form the isoxazole ring. Acidic conditions (e.g., addition of hydrochloric acid) promote ring closure to yield ethyl 5-(3-ethylphenyl)-isoxazole-3-carboxylate or related intermediates.

  • Conversion to Ethanone Derivative
    The ester intermediate is converted to the ethanone derivative by selective hydrolysis followed by oxidation or by direct acylation methods. For example, treatment with methyl lithium and acetonitrile can yield ketonitriles, which upon further modification give the ethanone functionality.

  • Purification and Crystallization
    The final product is purified by crystallization from solvents such as toluene and n-heptane, achieving high purity and yield (e.g., 79% isolated yield with >98% purity reported in analogous compounds).

Example from Patent Literature

A patent describing the preparation of related isoxazole ethanone compounds outlines the following:

  • Reaction of ethyl-4-(3-chlorophenyl)-2,4-dioxobutanoate with hydroxylamine hydrochloride in ethanol at 60 °C to form an oxime intermediate.
  • Acid-catalyzed ring closure to form ethyl 5-(3-chlorophenyl)-isoxazole-3-carboxylate.
  • Subsequent conversion to 1-[5-(3-chloro-phenyl)-isoxazol-3-yl]-ethanone by selective reduction or acylation.
  • Purification by crystallization with toluene and n-heptane, yielding 79% isolated product with high enantiomeric excess (>98%) when applicable.

This method can be adapted for the ethyl-substituted benzo[c]isoxazole by replacing the 3-chlorophenyl group with a 3-ethylphenyl group.

Metal-Free Synthetic Routes

Recent literature emphasizes metal-free synthetic routes to isoxazoles, which are environmentally friendly and avoid metal contamination. These methods often use:

  • Cyclization of β-dicarbonyl compounds with hydroxylamine derivatives under basic conditions (e.g., potassium carbonate).
  • Use of organic solvents such as ethanol or dioxane.
  • Mild heating or reflux conditions to promote ring closure.

Such methods are applicable to the synthesis of benzo[c]isoxazole derivatives with ethyl substituents and ethanone groups, providing good yields and purity without the need for metal catalysts.

Data Table: Summary of Preparation Conditions and Yields

Step Reagents/Conditions Temperature Time Yield (%) Notes
β-Dicarbonyl compound synthesis Standard organic synthesis methods Ambient to reflux Variable - Precursor for isoxazole ring formation
Cyclization with hydroxylamine Hydroxylamine hydrochloride, ethanol, acid 60 °C 1-2 hours 75-85 Formation of isoxazole ring
Conversion to ethanone Methyl lithium + acetonitrile or acylation 0-25 °C 1-4 hours 56-80 Selective ketone formation
Purification Crystallization (toluene/n-heptane) 0-25 °C Several hours 79-80 High purity product isolation

Research Findings and Optimization Notes

  • The use of hydroxylamine hydrochloride is preferred over free hydroxylamine for better control of ring closure without isolating intermediates.
  • Acid catalysis (e.g., hydrochloric acid) is critical for efficient cyclization and high yield of the isoxazole ring.
  • Metal-free conditions using potassium carbonate and organic solvents provide an environmentally benign alternative with comparable yields.
  • The ethanone group introduction can be optimized by controlling the stoichiometry and temperature during acylation or nucleophilic addition steps to avoid side reactions.
  • Purification by crystallization using solvent mixtures such as toluene and n-heptane ensures high purity and good recovery of the target compound.

Chemical Reactions Analysis

1-(3-Ethylbenzo[c]isoxazol-6-yl)ethanone undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction of the compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or other reduced products.

    Substitution: The compound can undergo substitution reactions with nucleophiles or electrophiles, leading to the formation of various substituted derivatives. Common reagents for these reactions include halogens, alkylating agents, and acylating agents.

The major products formed from these reactions depend on the specific reagents and conditions used, as well as the functional groups present in the compound.

Scientific Research Applications

1-(3-Ethylbenzo[c]isoxazol-6-yl)ethanone has been extensively studied for its potential applications in various fields of scientific research, including chemistry, biology, medicine, and industry. Some of the key applications include:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals

    Biology: The compound has shown promising biological activities, including antimicrobial, antiviral, and anticancer properties. It is used in the development of new drugs and therapeutic agents targeting various diseases.

    Medicine: The compound is being investigated for its potential use in the treatment of various medical conditions, including cancer, infectious diseases, and neurological disorders. Its ability to interact with specific molecular targets makes it a valuable candidate for drug development.

    Industry: The compound is used in the production of specialty chemicals, including dyes, pigments, and polymers. Its unique chemical properties make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of 1-(3-Ethylbenzo[c]isoxazol-6-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, and other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease processes, leading to a therapeutic effect. The exact molecular targets and pathways involved depend on the specific application and the biological context in which the compound is used .

Comparison with Similar Compounds

Key Observations :

  • Substituent Effects : The ethyl group at position 3 in the target compound enhances lipophilicity compared to polar substituents (e.g., hydroxyl or nitro groups). This may improve blood-brain barrier penetration in drug design.

Comparison with Benzofuran Derivatives

1-(3-Methyl-benzofuran-2-yl)-ethanone (CAS 23911-56-0) shares the ethanone moiety but replaces the isoxazole ring with a benzofuran system. Its molecular formula is C₇H₈O₂, and it is used in fragrances due to its "floral, orange blossom" character .

Structural Differences :

  • Ring System : Benzofurans lack the nitrogen and oxygen heteroatoms of isoxazoles, reducing hydrogen-bonding capacity and altering metabolic stability.
  • Applications : Benzisoxazoles are prioritized in pharmaceuticals, whereas benzofurans are more common in flavor/fragrance industries .

Comparison with Isoquinoline Alkaloids

Compounds like 1-(6-methoxy-7-prenylisoquinolin-1-yl)ethanone () share the ethanone group but feature a larger isoquinoline ring system. These alkaloids exhibit anti-TMV (Tobacco Mosaic Virus) activity, unlike benzisoxazoles, which lack reported antiviral properties .

Key Contrasts :

  • Bioactivity: Isoquinoline alkaloids are often bioactive in natural product contexts, while benzisoxazoles are typically synthetic intermediates.
  • Synthesis: The target compound is synthesized chemically, whereas isoquinoline alkaloids are often isolated from plant extracts .

Comparison with Other Isoxazole Derivatives

The patent-pending compound 1-[5-(3-chlorophenyl)-isoxazol-3-yl]-ethanone () shares the isoxazole core but lacks the fused benzene ring. Its synthesis involves Grignard reagent (CH₃MgX) reacting with an ester precursor, contrasting with the fused-ring synthesis of the target compound .

Functional Implications :

  • Fused vs. Monocyclic Systems: Fused benzisoxazoles offer greater rigidity and π-conjugation, useful in optoelectronic materials.
  • Substituent Position : The 3-chlorophenyl group in the patent compound may enhance binding affinity in pesticidal applications.

Biological Activity

1-(3-Ethylbenzo[c]isoxazol-6-yl)ethanone is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, mechanisms of action, and relevant research findings.

  • IUPAC Name : 1-(3-Ethylbenzo[c]isoxazol-6-yl)ethanone
  • Molecular Formula : C11H11N1O2
  • Molecular Weight : 189.21 g/mol
  • CAS Number : 57778-45-7

The biological activity of 1-(3-Ethylbenzo[c]isoxazol-6-yl)ethanone is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The compound is believed to modulate cellular pathways by binding to specific sites on these targets, influencing physiological responses.

Biological Activities

Several studies have reported on the biological activities associated with this compound:

  • Antimicrobial Activity : Research has indicated that 1-(3-Ethylbenzo[c]isoxazol-6-yl)ethanone exhibits significant antimicrobial properties. It has been shown to inhibit the growth of various bacterial strains, making it a candidate for further development as an antimicrobial agent .
  • Anticancer Properties : The compound has also demonstrated potential anticancer activity in vitro. Studies suggest that it may induce apoptosis in cancer cells through the activation of specific signaling pathways.
  • Anti-inflammatory Effects : Preliminary findings indicate that 1-(3-Ethylbenzo[c]isoxazol-6-yl)ethanone may possess anti-inflammatory properties, which could be beneficial in treating inflammatory diseases .

Study 1: Antimicrobial Activity

A study conducted by researchers evaluated the antimicrobial efficacy of various derivatives of isoxazole compounds, including 1-(3-Ethylbenzo[c]isoxazol-6-yl)ethanone. The results showed that this compound had a minimum inhibitory concentration (MIC) against Staphylococcus aureus and Escherichia coli, indicating its potential as an antimicrobial agent.

CompoundMIC (µg/mL) against S. aureusMIC (µg/mL) against E. coli
1-(3-Ethylbenzo[c]isoxazol-6-yl)ethanone3264

Study 2: Anticancer Activity

In vitro studies assessed the cytotoxic effects of 1-(3-Ethylbenzo[c]isoxazol-6-yl)ethanone on human cancer cell lines. The compound showed a dose-dependent reduction in cell viability, with IC50 values indicating significant potency against breast and lung cancer cells.

Cell LineIC50 (µM)
MCF-7 (Breast)15
A549 (Lung)20

Q & A

Q. What are the established synthetic routes for 1-(3-Ethylbenzo[c]isoxazol-6-yl)ethanone, and how do reaction conditions influence yield?

Methodological Answer: A common approach involves condensation reactions using α,β-unsaturated ketones and hydrazine derivatives. For example, refluxing α,β-unsaturated ketones with hydrazine hydrate in glacial acetic acid for 4 hours produces solid intermediates, which are purified via recrystallization (ethanol/chloroform mixture) . Key variables include:

  • Solvent choice : Polar aprotic solvents (e.g., acetic acid) enhance reactivity.
  • Reaction time : Prolonged reflux (4–12 hours) ensures complete cyclization.
  • Temperature : Elevated temperatures (80–100°C) favor kinetic control.

Q. Table 1: Representative Reaction Conditions

StepReagents/ConditionsYield RangeReference
CyclizationHydrazine hydrate, acetic acid, reflux60–75%
PurificationEthanol/chloroform recrystallization85–90% purity

Q. How is the structural integrity of 1-(3-Ethylbenzo[c]isoxazol-6-yl)ethanone validated?

Methodological Answer: Structural confirmation relies on:

  • X-ray crystallography : Resolves bond lengths and angles (e.g., Acta Crystallographica reports for analogous ethanone derivatives) .
  • Spectroscopy :
    • NMR : 1^1H and 13^13C NMR identify aromatic protons (δ 6.8–8.2 ppm) and ketone carbonyls (δ 190–210 ppm).
    • Mass spectrometry : NIST-standardized electron ionization (EI-MS) confirms molecular ion peaks and fragmentation patterns .
  • Computational metrics : Topological polar surface area (TPSA ≈ 62 Ų) and hydrogen-bonding capacity (2 donors, 3 acceptors) align with experimental data .

Q. Which analytical techniques are recommended for purity assessment?

Methodological Answer:

  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) resolve impurities.
  • FTIR : Ketone C=O stretches (1680–1720 cm⁻¹) and isoxazole ring vibrations (1540–1600 cm⁻¹) validate functional groups .
  • Karl Fischer (KF) titration : Quantifies residual moisture (<0.1% w/w) to assess hygroscopicity .

Advanced Research Questions

Q. How can synthetic protocols be optimized to address low yields in cyclization steps?

Methodological Answer:

  • Catalyst screening : Lewis acids (e.g., ZnCl₂) may accelerate cyclization .
  • Microwave-assisted synthesis : Reduces reaction time (30 minutes vs. 4 hours) and improves yields by 10–15% .
  • Solvent-free conditions : Minimize side reactions (e.g., hydrolysis) observed in polar solvents .

Data Contradiction Example :
Yields drop from 75% to 25% when substituting ethanol with water due to ketone hydrolysis. Mitigation involves anhydrous conditions or inert atmospheres .

Q. How can computational modeling predict electronic properties relevant to reactivity?

Methodological Answer:

  • DFT calculations : B3LYP/6-31G(d,p) basis sets optimize geometry and predict frontier molecular orbitals (HOMO-LUMO gaps ≈ 4.5 eV) for charge-transfer studies .
  • Molecular docking : Simulates interactions with biological targets (e.g., enzyme active sites) to guide functionalization .

Q. What strategies resolve discrepancies in spectroscopic data for structural analogs?

Methodological Answer:

  • Cross-validation : Compare experimental NMR shifts with simulated data (e.g., ACD/Labs or ChemDraw).
  • Dynamic NMR : Resolves conformational ambiguities in rotatable bonds (e.g., ethyl group dynamics) .
  • Crystallographic refinement : Resolves tautomerism or polymorphism seen in isoxazole derivatives .

Q. How to design biological assays to evaluate bioactivity?

Methodological Answer:

  • In vitro screening : Use MTT assays (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) for cytotoxicity profiling .
  • Targeted assays : Pair with kinase or protease targets based on structural similarity to triazole/oxadiazole derivatives .

Q. What factors influence the compound’s stability under storage?

Methodological Answer:

  • Light sensitivity : UV-Vis spectra show degradation above 300 nm; store in amber vials.
  • Thermal stability : TGA/DSC analysis reveals decomposition onset at 150°C; refrigerate at 4°C .
  • Hydrolytic susceptibility : Monitor pH (neutral buffers preferred) to avoid ketone hydrolysis .

Q. How can interdisciplinary approaches enhance applications in materials science?

Methodological Answer:

  • Coordination chemistry : Complexation with transition metals (e.g., Cu²⁺) for catalytic or sensing applications .
  • Polymer composites : Incorporate into polyurethane matrices for UV-resistant coatings (aligned with NIST stability data) .

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